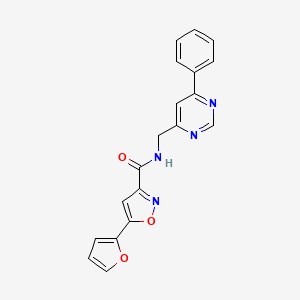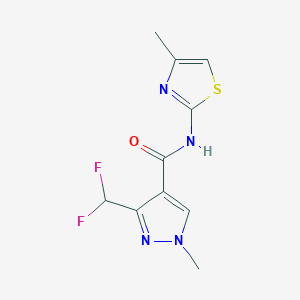
3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been synthesized using various methods. The compound has been found to have potential biological activity, making it an attractive target for further investigation.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide involves the inhibition of protein kinase B (Akt). Akt is a serine/threonine kinase that is involved in various cellular processes such as cell proliferation, apoptosis, and metabolism. The inhibition of Akt by the compound leads to the inhibition of these cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that the compound has potential anti-tumor activity.
Advantages and Limitations for Lab Experiments
The advantages of using 3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide in lab experiments include its potential biological activity and its ability to inhibit protein kinase B (Akt). The limitations include the need for further investigation to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the study of 3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide. These include:
1. Further investigation of its mechanism of action and potential side effects.
2. Studies on its effectiveness in combination with other cancer therapies.
3. Investigation of its potential use in other diseases such as diabetes and cardiovascular disease.
4. Development of analogs with improved potency and selectivity.
5. Studies on its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, 3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide is a chemical compound with potential applications in scientific research. It has been found to have potential biological activity, making it an attractive target for further investigation. Its mechanism of action involves the inhibition of protein kinase B (Akt), which is involved in various cellular processes such as cell proliferation, apoptosis, and metabolism. Further investigation is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 3-(Difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide has been achieved using different methods. One of the methods involves the reaction of 3,5-difluoro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4-methyl-1,3-thiazole to form the intermediate compound. The intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxamide to form the final product.
Scientific Research Applications
The compound has been found to have potential biological activity, making it an attractive target for further investigation. It has been studied for its potential use as an inhibitor of protein kinase B (Akt), which is involved in various cellular processes such as cell proliferation, apoptosis, and metabolism. It has also been studied for its potential use in cancer therapy, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N4OS/c1-5-4-18-10(13-5)14-9(17)6-3-16(2)15-7(6)8(11)12/h3-4,8H,1-2H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTINLUFFUJOPBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CN(N=C2C(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(difluoromethyl)-1-methyl-N-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

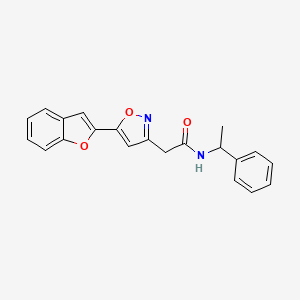
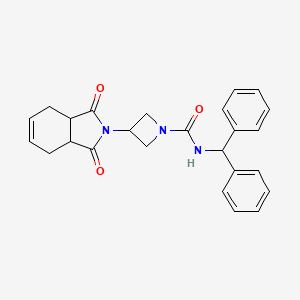
![N-(5-chloro-2-methoxyphenyl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2783138.png)
![(Z)-ethyl 2-(6-((1-methyl-1H-pyrazole-3-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2783139.png)
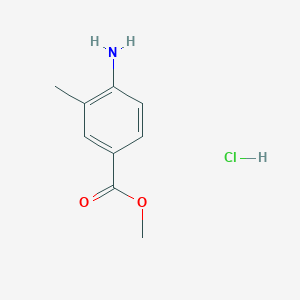
![[(3-Bromobenzyl)amino]acetic acid](/img/structure/B2783142.png)
![tert-butyl N-[(2-amino-4-chlorophenyl)methyl]carbamate](/img/structure/B2783143.png)
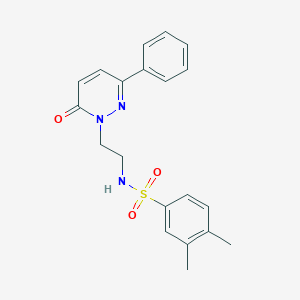
![2-(1,3-Dioxobenzo[de]isoquinolin-2-yl)ethyl 3-(trifluoromethyl)benzoate](/img/structure/B2783146.png)

![2-[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2783148.png)
![(S)-methyl 2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)propanoate](/img/structure/B2783149.png)
![Ethyl 2-bromoimidazo[5,1-b][1,3,4]thiadiazole-7-carboxylate](/img/structure/B2783151.png)
